1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1383579-86-9
VCID: VC3099719
InChI: InChI=1S/C9H8ClNO4S/c1-11-8-4-7(16(10,13)14)3-2-6(8)5-15-9(11)12/h2-4H,5H2,1H3
SMILES: CN1C2=C(COC1=O)C=CC(=C2)S(=O)(=O)Cl
Molecular Formula: C9H8ClNO4S
Molecular Weight: 261.68 g/mol

1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride

CAS No.: 1383579-86-9

Cat. No.: VC3099719

Molecular Formula: C9H8ClNO4S

Molecular Weight: 261.68 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride - 1383579-86-9

Specification

CAS No. 1383579-86-9
Molecular Formula C9H8ClNO4S
Molecular Weight 261.68 g/mol
IUPAC Name 1-methyl-2-oxo-4H-3,1-benzoxazine-7-sulfonyl chloride
Standard InChI InChI=1S/C9H8ClNO4S/c1-11-8-4-7(16(10,13)14)3-2-6(8)5-15-9(11)12/h2-4H,5H2,1H3
Standard InChI Key SYWBFSOCUZSFDD-UHFFFAOYSA-N
SMILES CN1C2=C(COC1=O)C=CC(=C2)S(=O)(=O)Cl
Canonical SMILES CN1C2=C(COC1=O)C=CC(=C2)S(=O)(=O)Cl

Introduction

Chemical Properties and Structure

1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride is characterized by its distinctive molecular structure featuring a benzo[d] oxazine ring system with specific functional groups. The compound possesses the following key chemical properties:

Physical and Chemical Characteristics

PropertyValue/Description
CAS Number1383579-86-9
Molecular FormulaC9H8ClNO4S
Molecular Weight261.68 g/mol
IUPAC Name1-methyl-2-oxo-4H-3,1-benzoxazine-7-sulfonyl chloride
Standard InChIInChI=1S/C9H8ClNO4S/c1-11-8-4-7(16(10,13)14)3-2-6(8)5-15-9(11)12/h2-4H,5H2,1H3
Standard InChIKeySYWBFSOCUZSFDD-UHFFFAOYSA-N
Canonical SMILESCN1C2=C(COC1=O)C=CC(=C2)S(=O)(=O)Cl
AppearanceYellow solid

The compound features a benzoxazine core with a sulfonyl chloride group at the 7-position and a methyl group attached to the nitrogen atom, creating a unique three-dimensional architecture with specific reactivity patterns .

Structural Features

The structural arrangement of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride includes several key functional groups that contribute to its chemical behavior and potential applications:

  • The benzoxazine ring system provides a rigid scaffold

  • The sulfonyl chloride group at the 7-position serves as a reactive site for nucleophilic substitution reactions

  • The lactam carbonyl group (2-oxo) contributes to potential hydrogen bonding interactions

  • The N-methyl group offers opportunities for structure-activity relationship studies when modified

This structural configuration makes it particularly valuable as a chemical intermediate for the synthesis of more complex molecules with potential biological activities .

Synthesis Methods

Several synthetic approaches have been documented for preparing 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride and structurally related compounds. These methods typically involve multi-step processes that require careful control of reaction conditions.

General Synthetic Approaches

The synthesis of benzoxazine derivatives typically begins with appropriate precursors containing necessary functional groups that can be cyclized to form the heterocyclic ring system. For related compounds such as 3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride, documented synthetic routes provide insights into potential methods for preparing 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride .

Specific Synthetic Route Example

One documented approach for a related compound involves:

  • Starting with an appropriate amino-substituted benzoxazine

  • Diazotization using sodium nitrite in acidic conditions

  • Introduction of sulfur dioxide to form the sulfonyl chloride group

  • Purification steps including extraction and crystallization

For example, the synthesis of 3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride has been achieved with the following reaction conditions:

A solution of 7-amino-2H-benzo[b] oxazin-3(4H)-one (28.96 mmol) in acetonitrile (200 mL) was treated with acetic acid (24.9 g) and hydrochloric acid (16.2 g) at 0°C. A solution of sodium nitrite (36.52 mmol) in water was added dropwise, and the reaction mixture was maintained at 0-5°C for 30 minutes. Sulfur dioxide gas was passed through the reaction mixture for 2 hours, followed by the addition of copper(II) chloride dihydrate (29.97 mmol). After additional treatment with sulfur dioxide and warming to room temperature, the product was isolated through extraction, washing, and purification steps .

Similar methodologies could potentially be adapted for the synthesis of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride with appropriate modifications to accommodate the different ring system and substitution pattern.

Applications in Medicinal Chemistry and Drug Development

Pharmaceutical Intermediates

1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride serves as a valuable intermediate in the synthesis of sulfonamide derivatives with potential therapeutic properties. The sulfonyl chloride functional group can readily react with various nucleophiles, particularly amines, to form sulfonamides that have been investigated for diverse biological activities .

Research indicates that derivatives of benzoxazine sulfonamides have been explored for various pharmaceutical applications, including as potential antimicrobial, anticancer, and anti-inflammatory agents. These compounds can interact with biological targets due to their unique structural features and functional groups .

Structure-Activity Relationship Studies

The benzoxazine scaffold present in 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride provides a foundation for structure-activity relationship (SAR) studies. By modifying various positions of the core structure, researchers can develop libraries of compounds with optimized biological properties.

For example, related compounds such as dihydro-2H-benzo[b] oxazine sulfonamides have been investigated for their ability to promote retinoid-related orphan receptor gamma (RORγ) activity, which has implications for immune response modulation . This research suggests potential therapeutic applications for derivatives of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride in treating conditions where immune system modulation is beneficial.

ManufacturerProduct NumberPackage SizePrice (USD)
AcintsACI-022081g$326.25
AcintsACI-022085g$1,094.75
Matrix Scientific1302321g$790.00
TRCM40189010mg$45.00

This pricing reflects the specialized nature of the compound and its primary use in research settings rather than large-scale industrial applications .

TypeHazMat Fee for 500 gram (Estimated)
Excepted QuantityUSD 0.00
Limited QuantityUSD 15-60
Inaccessible (Haz class 6.1), DomesticUSD 80+
Inaccessible (Haz class 6.1), InternationalUSD 150+
Accessible (Haz class 3, 4, 5 or 8), DomesticUSD 100+
Accessible (Haz class 3, 4, 5 or 8), InternationalUSD 200+

These additional costs should be considered when sourcing this compound for research purposes .

Research Applications and Future Directions

Organic Synthesis Applications

The reactivity of the sulfonyl chloride group in 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride makes it a valuable building block for organic synthesis. It can participate in various transformations:

  • Nucleophilic substitution reactions with amines to form sulfonamides

  • Reactions with alcohols to form sulfonate esters

  • Coupling reactions to form more complex structures

  • Potential use in click chemistry applications

These chemical transformations expand the utility of this compound beyond its direct applications.

Future Research Opportunities

Several promising research directions for 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride and its derivatives include:

  • Development of novel synthetic methodologies to improve yield and purity

  • Exploration of additional biological activities through systematic structure-activity relationship studies

  • Investigation of potential applications in material science, particularly for creating polymers with specific properties

  • Evaluation of derivatives as potential pharmacological tools for studying biological systems

As research on heterocyclic compounds continues to advance, 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride may find expanded applications across multiple scientific disciplines .

Related Compounds and Structural Analogues

Structural Modifications and Analogues

Several structural analogues of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride have been reported in the literature, including:

  • 3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride

  • 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride

  • Various sulfonamide derivatives formed by reaction with different amines

These analogues often show distinct biological activities and chemical properties based on their specific structural features .

Comparative Analysis

The table below provides a comparative analysis of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride and some of its structural analogues:

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceTypical Applications
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chlorideC9H8ClNO4S261.68 g/molN-methyl group, oxazine ringSynthesis intermediate, potential biological applications
3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chlorideC8H6ClNO4S247.65 g/mol oxazine ring, different N positionIntermediate for bioactive compounds
6-bromo-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chlorideC8H5BrClNO4S326.55 g/molAdditional bromo substituentPrecursor for Suzuki coupling reactions

These structural variations can significantly impact the reactivity patterns and biological activities of the compounds, providing opportunities for fine-tuning molecular properties for specific applications .

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